L-Cysteinyl-L-histidylglycyl-L-histidyl-L-tyrosyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-histidylglycyl-L-histidyl-L-tyrosyl-L-tryptophan is a peptide compound composed of six amino acids: cysteine, histidine, glycine, histidine, tyrosine, and tryptophan. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-histidylglycyl-L-histidyl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-histidylglycyl-L-histidyl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for modifying amino acid side chains.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Cysteinyl-L-histidylglycyl-L-histidyl-L-tyrosyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-histidylglycyl-L-histidyl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the histidine residues may participate in metal ion coordination, influencing enzymatic functions. The cysteine residue can form disulfide bonds, affecting protein structure and function.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
L-cysteinylglycine: A dipeptide involved in glutathione metabolism.
Uniqueness
L-Cysteinyl-L-histidylglycyl-L-histidyl-L-tyrosyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties. Its ability to form disulfide bonds and interact with metal ions sets it apart from simpler peptides.
Properties
CAS No. |
922148-42-3 |
---|---|
Molecular Formula |
C37H43N11O8S |
Molecular Weight |
801.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C37H43N11O8S/c38-26(17-57)33(51)46-29(11-22-14-39-18-43-22)34(52)42-16-32(50)45-30(12-23-15-40-19-44-23)36(54)47-28(9-20-5-7-24(49)8-6-20)35(53)48-31(37(55)56)10-21-13-41-27-4-2-1-3-25(21)27/h1-8,13-15,18-19,26,28-31,41,49,57H,9-12,16-17,38H2,(H,39,43)(H,40,44)(H,42,52)(H,45,50)(H,46,51)(H,47,54)(H,48,53)(H,55,56)/t26-,28-,29-,30-,31-/m0/s1 |
InChI Key |
OHPKLAAXXLLJAD-PZBSVLGOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.